5-Bromo-4-(methylamino)pyridine-3-sulfonamide
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Overview
Description
5-Bromo-4-(methylamino)pyridine-3-sulfonamide is a versatile chemical compound with a unique molecular structure. It has a molecular weight of 266.12 g/mol and is known for its high purity, often exceeding 95% . This compound is utilized in various scientific research and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(methylamino)pyridine-3-sulfonamide typically involves the bromination of 4-(methylamino)pyridine-3-sulfonamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent under controlled temperature conditions . The process may also involve purification steps such as recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability of the process, allowing for the production of significant quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(methylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Bromo-4-(methylamino)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways involved in disease progression, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: Known for its antitumor activity.
4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide: Used in the synthesis of pharmaceuticals.
Uniqueness
5-Bromo-4-(methylamino)pyridine-3-sulfonamide stands out due to its high purity and versatility in various applications. Its unique molecular structure allows for specific interactions with biological targets, making it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C6H8BrN3O2S |
---|---|
Molecular Weight |
266.12 g/mol |
IUPAC Name |
5-bromo-4-(methylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C6H8BrN3O2S/c1-9-6-4(7)2-10-3-5(6)13(8,11)12/h2-3H,1H3,(H,9,10)(H2,8,11,12) |
InChI Key |
IJLPZXLIVFFAGL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1S(=O)(=O)N)Br |
Origin of Product |
United States |
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